Agelasine

説明

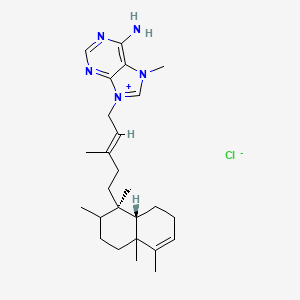

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C26H40ClN5 |

|---|---|

分子量 |

458.1 g/mol |

IUPAC名 |

9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine;chloride |

InChI |

InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1 |

InChIキー |

YBNXVKHEQXZPFB-WBZYFSPKSA-M |

異性体SMILES |

CC1CCC2([C@H]([C@]1(C)CC/C(=C/C[N+]3=CN(C4=C(N=CN=C43)N)C)/C)CCC=C2C)C.[Cl-] |

正規SMILES |

CC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-] |

製品の起源 |

United States |

Foundational & Exploratory

The Dawn of Agelasines: A Technical Guide to Their Marine Origins, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agelasine compounds, a unique class of diterpenoid alkaloids featuring a 9-methyladeninium salt moiety, have emerged as a significant area of marine natural products research. First discovered in the 1970s from marine sponges of the genus Agelas, these secondary metabolites have since been isolated from numerous Agelas species across the globe. Exhibiting a wide array of potent biological activities, including antimicrobial, cytotoxic, antimalarial, and enzyme-inhibitory effects, Agelasines represent a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the origins, discovery, and biological activities of this compound compounds. It details the chronological discovery, summarizes quantitative biological data, presents in-depth experimental protocols for their isolation and characterization, and visualizes their impact on key cellular signaling pathways.

Origins and Discovery: A Chronological Overview

The story of this compound compounds begins in the marine environment, specifically within sponges of the genus Agelas. These sponges are found in tropical and subtropical waters and are known producers of a diverse array of bioactive secondary metabolites, likely as a defense mechanism against predation and microbial fouling.[1] The initial discovery of this class of compounds can be traced back to the mid-1970s, with subsequent research leading to the identification of a multitude of this compound derivatives.

A Timeline of Key Discoveries:

-

1971: While not the discovery of an this compound, the first isolation of a pyrrole-imidazole alkaloid, oroidin, from Agelas oroides laid the groundwork for the exploration of nitrogenous compounds from this genus.

-

1975: The first true this compound, a quaternary 9-N-methyladenine derivative of a diterpene, was reported from the marine sponge Agelas dispar.[2]

-

1980s: This decade saw a significant expansion in the number of known Agelasines. Researchers isolated and characterized this compound-A, -B, -C, -D, -E, and -F from various Agelas species, including Agelas nakamurai.[3] The potent biological activities of these compounds, such as antimicrobial and cytotoxic effects, began to be recognized.[1][3]

-

1990s-2000s: Further investigations into different Agelas species, including Agelas mauritiana and Agelas cf. mauritiana, led to the discovery of additional derivatives like this compound J, K, and L, which were found to exhibit antimalarial properties.[4]

-

2010s-Present: Contemporary research continues to uncover new this compound compounds with novel structures and biological activities. For instance, Agelasines W, X, and Y were isolated from the coralline demosponge Astrosclera willeyana and were found to be inhibitors of the Cbl-b ubiquitin ligase.[5] Recent studies on Agelas axifera have also revealed new Agelasines with anthelmintic potential.[6]

Quantitative Biological Activity of this compound Compounds

This compound compounds have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data (MIC and IC50 values) reported for various this compound derivatives against different biological targets.

Table 1: Antimicrobial Activity of this compound Compounds (MIC in µg/mL)

| Compound | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis | Reference(s) |

| This compound D | 1 | 2 | 16 | 8-16 | 16 | >6.25 | [3] |

| (+)-10-epithis compound B | 1-8 | 1-8 | 1-8 | - | - | - | [2] |

| (+)-agelasine B | - | - | - | - | 16 | - | [2] |

Table 2: Cytotoxic Activity of this compound Compounds (IC50 in µM)

| Compound | U-937 GTB (Lymphoma) | RPMI 8226/s (Myeloma) | CEM/s (Leukemia) | ACHN (Renal) | L1210 (Murine Leukemia) | Reference(s) |

| This compound D | 5.59 | 3.7 | 4.68 | 24.97 | - | [3] |

| This compound G | - | - | - | - | ~4.8 (3.1 µg/mL) | [3] |

Table 3: Antimalarial Activity of this compound Compounds (IC50 in µM)

| Compound | Plasmodium falciparum | Reference(s) |

| This compound J | 6.6 | [4] |

| This compound K | 8.3 | [4] |

| This compound L | 18 | [4] |

Table 4: Enzyme Inhibition by this compound Compounds (IC50 in µM)

| Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| This compound W | Cbl-b ubiquitin ligase | >50 | [5] |

| This compound X | Cbl-b ubiquitin ligase | >50 | [5] |

| This compound Y | Cbl-b ubiquitin ligase | >50 | [5] |

Experimental Protocols: From Sponge to Pure Compound

The isolation and structural elucidation of this compound compounds follow a well-established workflow in natural product chemistry. Below are detailed methodologies representative of the key experiments cited in the literature.

Extraction and Isolation

-

Sponge Collection and Preparation: Specimens of Agelas sponges are collected from their marine habitat and are typically frozen immediately to preserve the chemical integrity of their secondary metabolites. The frozen sponge material is then lyophilized (freeze-dried) to remove water.

-

Solvent Extraction: The dried and ground sponge material is exhaustively extracted with an organic solvent, commonly methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and MeOH (1:1). This process is often performed at room temperature with stirring for 24-48 hours and repeated multiple times to ensure complete extraction of the metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between water and a series of organic solvents of increasing polarity, such as n-hexane, CH2Cl2, and ethyl acetate (B1210297) (EtOAc). This step separates the compounds based on their polarity, with the this compound compounds typically concentrating in the more polar fractions (e.g., CH2Cl2 and EtOAc).

-

Chromatographic Purification:

-

Column Chromatography (CC): The bioactive fractions from the partitioning step are further purified by column chromatography. Silica gel is a common stationary phase, and a gradient of solvents (e.g., from n-hexane to EtOAc to MeOH) is used as the mobile phase to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual this compound compounds is achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is frequently employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) (ACN) or MeOH, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the purified compound, which allows for the calculation of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the chemical structure of the this compound compound.

-

1D NMR: ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

-

-

Signaling Pathways and Mechanisms of Action

This compound compounds have been shown to interact with specific cellular targets, leading to their observed biological activities. Two notable examples are the inhibition of the Na+/K+-ATPase and the Cbl-b ubiquitin ligase.

Inhibition of Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibition of this pump by certain this compound compounds, such as this compound B, has been reported to be noncompetitive with respect to ATP. This suggests that the this compound binds to a site on the enzyme that is distinct from the ATP binding site, thereby altering the enzyme's conformation and inhibiting its function.

Inhibition of Cbl-b Ubiquitin Ligase

Cbl-b is an E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation. By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b helps to maintain immune tolerance. The inhibition of Cbl-b by compounds like Agelasines W, X, and Y can therefore enhance T-cell activation, a mechanism that is of great interest in the field of cancer immunotherapy.[5]

Conclusion and Future Perspectives

The this compound compounds represent a rich and diverse family of marine natural products with significant therapeutic potential. Their unique chemical structures and potent biological activities have made them attractive targets for both natural product isolation and synthetic chemistry efforts. The ongoing discovery of new this compound derivatives with novel mechanisms of action underscores the importance of continued exploration of marine biodiversity for drug discovery. Future research will likely focus on elucidating the structure-activity relationships of these compounds to design and synthesize more potent and selective analogs for various therapeutic applications, including the development of new antibiotics, anticancer agents, and immunomodulatory drugs. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide aim to facilitate and inspire further research in this exciting field.

References

- 1. Mechanism of the Na,K-ATPase inhibition by MCS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Agelasine Variants: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and diverse biological properties of Agelasine variants, a prominent class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure of this compound Variants

Agelasines are characterized by a common structural motif: a diterpene hydrocarbon skeleton linked to a 9-methyladeninium moiety.[1] Variations in the diterpene core and its stereochemistry give rise to a wide array of this compound analogs, each with potentially unique biological activities. The chemical structures of several prominent this compound variants are presented below.

Table 1: Chemical Structures and Physicochemical Properties of Selected this compound Variants

| Variant | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| This compound A | C26H40N5+ | 422.63 | [Image of this compound A structure] |

| This compound B | C26H40N5+ | 422.63 | [Image of this compound B structure] |

| This compound C | C26H40N5+ | 422.63 | [Image of this compound C structure] |

| This compound D | C26H41N5O | 439.64 | [Image of this compound D structure] |

| This compound E | C26H40N5+ | 422.63 | [Image of this compound E structure] |

| This compound F | C26H39N5 | 421.62 | [Image of this compound F structure] |

| This compound G | C26H38BrN5O | 528.52 | [Image of this compound G structure] |

| This compound W | C26H40N5+ | 422.3285 | [Image of this compound W structure][2] |

| This compound X | C27H42N5+ | 436.3452 | [Image of this compound X structure][2] |

| This compound Y | C27H42N5+ | 436.3439 | [Image of this compound Y structure][2] |

| This compound Z | C26H38N5O+ | 436.3071 | [Image of this compound Z structure][3] |

Pharmacological Properties of this compound Variants

This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1] A summary of the reported biological activities for various this compound variants is provided in the tables below.

Table 2: Antimicrobial Activity of this compound Variants

| Variant | Test Organism | Activity | MIC/IC50 | Reference |

| This compound D | Mycobacterium tuberculosis | Antibacterial | 6.25 µg/mL | [4] |

| This compound D | Staphylococcus aureus | Antibacterial | - | [5] |

| This compound D | Gram-positive & Gram-negative bacteria | Antibacterial | Broad-spectrum | [5][6] |

| This compound F | Mycobacterium tuberculosis | Antibacterial | - | [1] |

| This compound G | - | Antileukemic | IC50: 3.1 µg/mL (L1210 cells) | [7] |

| Unnamed this compound analog | Staphylococcus aureus | Antibacterial | MIC90: 1–8 μg/mL | [8] |

| Unnamed this compound analog | Cryptococcus neoformans | Antifungal | IC50: 4.96 µg/mL | [8] |

| Unnamed this compound analog | Methicillin-resistant S. aureus | Antibacterial | MIC: 9.20 µg/mL | [8] |

Table 3: Cytotoxic Activity of this compound Variants against Cancer Cell Lines

| Variant | Cell Line | Activity | IC50 | Reference |

| This compound D | U-937 GTB (Lymphoma) | Cytotoxic | 5.59 µM | [4] |

| This compound D | RPMI 8226/s (Myeloma) | Cytotoxic | 3.7 µM | [4] |

| This compound D | CEM/s (Leukemia) | Cytotoxic | 4.68 µM | [4] |

| This compound D | ACHN (Renal) | Cytotoxic | 24.97 µM | [4] |

| This compound F | LNCaP (Prostate) | Cytotoxic | 7 µM | [9] |

| This compound G | L1210 (Murine lymphoma) | Cytotoxic | 3.1 µg/mL | [7] |

| Nemoechine D ((-)-8'-oxo-agelasine B) | HL-60 | Cytotoxic | 9.9 µM | [7] |

| Nemoechine G | Jurkat | Cytotoxic | 17.1 µM | [7] |

| Isoagelatrine B | HL-60, K562 | Mildly Cytotoxic | - | [7] |

| Unnamed this compound analog | PC9, A549, HepG2, MCF-7, U937 | Cytotoxic | IC50: 4.49–14.41 μM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound variants.

Isolation and Purification of Agelasines

A general procedure for the isolation and purification of this compound derivatives from marine sponges involves the following steps:

-

Extraction: The sponge material is typically lyophilized and extracted exhaustively with a polar solvent such as methanol (B129727) (MeOH). The crude extract is then partitioned between different organic solvents of varying polarities, such as n-hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc), to achieve initial fractionation.

-

Chromatographic Separation: The active fractions are subjected to a series of chromatographic techniques for further purification.

-

Column Chromatography: Initial separation is often performed on silica (B1680970) gel or Sephadex LH-20 columns using gradient elution with solvent systems like chloroform/methanol or dichloromethane/methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water with a small percentage of trifluoroacetic acid (TFA).[2]

-

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the this compound variant for a specified period (e.g., 72 hours).[12]

-

MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the untreated control.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound variants on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[13]

-

Enzyme Preparation: Prepare a suitable source of Na+/K+-ATPase, such as a microsomal fraction from brain tissue.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, NaCl, and KCl.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound variant.

-

Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.

-

Phosphate Detection: Quantify the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance of a colored complex.

-

Calculation: The Na+/K+-ATPase activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of the this compound is then calculated relative to the control.

PTP1B Inhibition Assay

The inhibitory effect of this compound variants on Protein Tyrosine Phosphatase 1B (PTP1B) can be assessed using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[14][15]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing NaCl, EDTA, and DTT), a solution of recombinant human PTP1B, and a solution of pNPP.[16]

-

Inhibitor Incubation: In a 96-well plate, add the this compound variant at various concentrations to the wells, followed by the PTP1B enzyme solution. Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[14][16]

-

Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate solution to each well. Incubate at 37°C for 30 minutes.[14]

-

Reaction Termination and Absorbance Measurement: Stop the reaction by adding a strong base (e.g., 1 M NaOH).[14] Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the this compound variant and determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Na+/K+-ATPase

Agelasines are known inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] The inhibition is non-competitive with respect to ATP, suggesting that Agelasines do not bind to the ATP-binding site.[17] It is proposed that two molecules of this compound may bind to one enzyme molecule, altering the cooperative interaction between the K+-binding sites.[17] This disruption of ion transport can lead to various downstream effects, including changes in intracellular calcium levels and the induction of apoptosis.

Caption: Inhibition of Na+/K+-ATPase by this compound.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Certain this compound variants, such as this compound G, have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[7] Inhibition of PTP1B can enhance insulin signaling, making it a potential therapeutic target for type 2 diabetes and obesity. The exact binding site and mode of inhibition (e.g., competitive, non-competitive) for Agelasines on PTP1B are still under investigation.

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.

Conclusion

The this compound family of marine natural products represents a rich source of structurally diverse compounds with a wide range of potent biological activities. Their antimicrobial, cytotoxic, and enzyme-inhibitory properties make them promising lead compounds for the development of new therapeutic agents. This technical guide provides a foundational understanding of the chemistry and biology of this compound variants, which will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthelmintic Potential of this compound Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Ecology of Agelasine: A Diterpenoid Alkaloid from Marine Sponges

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agelasines are a series of diterpenoid alkaloids characterized by a 9-N-methyladeninium salt attached to a diterpene skeleton. First isolated from marine sponges of the genus Agelas, these secondary metabolites play a crucial role in the chemical defense mechanisms of their host organisms. Possessing a broad spectrum of bioactivities, including antimicrobial, cytotoxic, antifouling, and antipredatory effects, agelasines have garnered significant interest within the scientific community for their potential as novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of agelasines, their ecological functions, quantitative bioactivity data, detailed experimental protocols for their study, and a visualization of a key signaling pathway influenced by these compounds.

Natural Source and Ecological Significance

Agelasines are primarily isolated from marine sponges belonging to the genus Agelas. Various species within this genus, including Agelas sp., Agelas cf. mauritiana, Agelas nakamurai, Agelas citrina, Agelas clathrodes, and Agelas axifera, have been identified as producers of these bioactive compounds.[1][2][3][4][5]

The ecological role of agelasines is predominantly defensive. As sessile marine invertebrates, sponges have evolved to produce a diverse arsenal (B13267) of secondary metabolites to deter predators, inhibit the growth of competing organisms, and prevent microbial fouling and infections. The production of agelasines is a key component of this chemical defense strategy. It is presumed that these compounds provide protection against microorganisms.[1] Their broad-spectrum bioactivity contributes to the overall fitness and survival of the sponge in its complex marine environment. Studies have demonstrated that extracts from Agelas sponges, containing agelasines, exhibit significant antimicrobial activity against a range of marine and pathogenic bacteria.[6][7] Furthermore, the antifouling properties of agelasines help to keep the sponge's surface clean, which is essential for its filter-feeding mechanism. The cytotoxic and antipredatory activities of these compounds also serve to discourage consumption by marine predators.[8]

Quantitative Bioactivity Data

The diverse biological activities of agelasines have been quantified in numerous studies. The following tables summarize the reported Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 50% Effective Concentration (EC50) values, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Agelasine and Related Compounds

| Compound/Extract | Target Organism | Activity | Value | Reference |

| Ethanolic extract of Agelas clathrodes | Staphylococcus aureus | MIC | 15.62 µg/mL | [6] |

| Ethanolic extract of Agelas clathrodes | Staphylococcus saprophyticus | MIC | 7.81 µg/mL | [6] |

| Ethanolic extract of Agelas clathrodes | Staphylococcus aureus | MBC | 31.25 µg/mL | [6] |

| Ethanolic extract of Agelas clathrodes | Staphylococcus saprophyticus | MBC | 15.62 µg/mL | [6] |

| This compound D | Mycobacterium tuberculosis | - | Active | [9] |

| Nagelamide W | Candida albicans | IC50 | 4 µg/mL | [10] |

| Compound 173 | Staphylococcus aureus | MIC | 8.35 µg/mL | [11] |

| Compound 173 | Cryptococcus neoformans | MIC | 16.7 µg/mL | [11] |

| Compounds 174 & 175 | Micrococcus luteus | MIC | 16.7 µg/mL | [11] |

| Compound 185 | Candida albicans | IC50 | 0.25 µg/mL | [11] |

Table 2: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | Value | Reference |

| This compound F | Jurkat T-leukemia cells (clone E6-1) | IC50 | 3.3 µg/mL | [12] |

| This compound B | MCF-7 (human breast cancer) | IC50 | 2.99 µM | [13] |

| This compound B | SKBr3 (human breast cancer) | IC50 | 3.22 µM | [13] |

| This compound B | PC-3 (prostate cancer) | IC50 | 6.86 µM | [13] |

| This compound B | Human fibroblasts | IC50 | 32.91 µM | [13] |

| This compound G | Murine lymphoma L1210 cells | IC50 | 3.1 µg/mL | [11] |

| Ageliferins (4-10) | Cbl-b ubiquitin ligase | IC50 | 18 - 35 µM | [14] |

Table 3: Antifouling Activity of this compound D and Analogs

| Compound | Target Organism | Activity | Value | Reference |

| This compound D | Balanus improvisus cypris larvae | EC50 | 0.11 µM | [2][3] |

| Analog AV1033A | Balanus improvisus cypris larvae | EC50 | 0.23 µM | [2][3] |

| Analog AKB695 | Balanus improvisus cypris larvae | EC50 | 0.3 µM | [2][3] |

Experimental Protocols

Isolation and Purification of Agelasines from Agelas Sponges

A general methodology for the extraction and purification of agelasines involves the following steps:

-

Collection and Preparation: Sponge samples are collected from their marine habitat and immediately frozen to preserve the chemical integrity of the secondary metabolites. The frozen sponge material is then ground into a fine powder.[14]

-

Extraction: The powdered sponge is typically extracted with a mixture of organic solvents, such as dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), to isolate a wide range of compounds.[5]

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques like column chromatography or flash chromatography.[4] Each fraction is then tested for the desired biological activity.

-

Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the individual this compound compounds.[4]

-

Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Antimicrobial Activity Assay (Disc Diffusion Method)

The disc diffusion method is a standard and widely used technique to assess the antimicrobial activity of compounds:

-

Preparation of Inoculum: A pure culture of the target bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^7 Colony Forming Units (CFU)/mL.[6]

-

Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 µL of a 500 µg/mL solution) and allowed to dry.[6]

-

Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[6]

-

Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[6]

Chemical Defense Assay (Feeding Assay)

To evaluate the antipredatory role of agelasines, feeding assays with generalist predators are conducted:

-

Preparation of Artificial Food: An artificial food is prepared, typically using carrageenan as a gelling agent mixed with a palatable food source like powdered squid.[15]

-

Incorporation of Extracts: The crude extract or purified this compound is incorporated into the artificial food at a concentration that reflects its natural concentration in the sponge tissue. A control food without the extract is also prepared.[8]

-

Feeding Trials: The treated and control foods are offered to a generalist predator, such as a reef fish or hermit crab, in a controlled aquarium setting.[8][15]

-

Assessment of Palatability: The amount of treated and control food consumed by the predator is recorded over a specific period. A significant reduction in the consumption of the treated food compared to the control indicates a chemical defense.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway affected by an this compound analog and a general workflow for the isolation and bioactivity screening of these compounds.

Caption: Signaling pathway of (-)-agelasidine A-induced apoptosis via ER stress.

Caption: General workflow for this compound isolation and bioactivity screening.

Conclusion

Agelasines, derived from marine sponges of the genus Agelas, represent a significant class of natural products with potent and varied biological activities. Their primary ecological function is to provide a chemical defense against a range of environmental pressures, including microbial fouling, predation, and competition. The quantitative data presented herein highlight the efficacy of these compounds and underscore their potential for development into new pharmaceuticals. The detailed experimental protocols provide a foundation for researchers to further investigate these fascinating molecules. The elucidation of signaling pathways, such as the induction of apoptosis via endoplasmic reticulum stress, offers insights into their mechanisms of action and opens new avenues for targeted drug design. Continued research into the chemical ecology and bioactivity of agelasines is crucial for unlocking their full therapeutic potential.

References

- 1. smujo.id [smujo.id]

- 2. tandfonline.com [tandfonline.com]

- 3. Antifouling activity of the sponge metabolite this compound D and synthesised analogs on Balanus improvisus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. people.uncw.edu [people.uncw.edu]

- 9. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 12. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sicb.burkclients.com [sicb.burkclients.com]

The Potent Biological Activities of Agelasine: A Deep Dive into a Marine Sponge-Derived Alkaloid

A Technical Guide for Researchers and Drug Development Professionals

Isolated from marine sponges of the Agelas genus, agelasine and its derivatives have emerged as a compelling class of diterpenoid alkaloids with a broad spectrum of biological activities. Their unique chemical structures, featuring a 7,9-dialkylpurinium salt core, underpin a range of potent effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities of this compound and its Analogs: A Quantitative Overview

The diverse biological effects of this compound and its synthetic analogs have been quantified across numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various targets.

Table 1: Anticancer Activity of this compound and its Analogs

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound B | MCF-7 (Breast Cancer) | Cytotoxicity | 2.99 | [1] |

| This compound B | SKBr3 (Breast Cancer) | Cytotoxicity | 3.22 | [1] |

| This compound B | PC-3 (Prostate Cancer) | Cytotoxicity | 6.86 | [1] |

| This compound B | Fibroblasts (Normal Cells) | Cytotoxicity | 32.91 | [1] |

| This compound D | L1210 (Mouse Lymphoma) | Cytotoxicity | - | [2] |

| Ageloxime D | L5178Y (Mouse Lymphoma) | Cytotoxicity | - | [2] |

| This compound Analogs (2F, 2G) | U937-GTB (Lymphoma), RPMI8226 (Myeloma), CEM (Leukemia), ACHN (Renal Adenocarcinoma) | Cytotoxicity | 0.55 - 4.2 | [3] |

| This compound W | - | Cbl-b Inhibition | 57 | [4] |

| This compound X | - | Cbl-b Inhibition | 72 | [4] |

| This compound Y | - | Cbl-b Inhibition | 66 | [4] |

Table 2: Antimicrobial Activity of this compound and its Analogs

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| This compound Analogs | Staphylococcus aureus | Antibacterial | - | [5] |

| This compound Analogs | Escherichia coli | Antibacterial | - | [5] |

| This compound Analogs | Mycobacterium tuberculosis | Antibacterial | - | [5][6] |

| This compound Analogs | Candida krusei | Antifungal | - | [5] |

| This compound Analogs | Candida albicans | Antifungal | - | [5] |

| N⁶-Hydroxythis compound D | Pathogenic Bacteria | Antibacterial | - | [3] |

| N⁶-Hydroxythis compound D | Protozoa | Antiprotozoal | - | [3] |

| This compound D Analog (1d) | Leishmania infantum | Antiprotozoal | 0.093 | [7] |

| This compound D Analog (5) | Leishmania infantum | Antiprotozoal | - | [7] |

| This compound D Analog (2a) | Trypanosoma cruzi | Antiprotozoal | - | [7] |

| This compound D Analog (5) | Trypanosoma cruzi | Antiprotozoal | - | [7] |

Table 3: Antimalarial Activity of this compound and its Analogs

| Compound | Parasite | IC50 (µM) | Reference |

| This compound J | Plasmodium falciparum | 6.6 | [8] |

| This compound K | Plasmodium falciparum | 8.3 | [8] |

| This compound L | Plasmodium falciparum | 18 | [8] |

| This compound D | Plasmodium falciparum | 0.63 | [7] |

| This compound D Analog (1d) | Plasmodium falciparum | 0.10 µg/mL | [7] |

Key Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.

This compound-Induced Apoptosis in Cancer Cells

This compound B has been shown to induce apoptosis in cancer cells through a mechanism involving the disruption of intracellular calcium homeostasis.[1][2][9]

Caption: this compound B induces apoptosis by inhibiting the SERCA pump.

Anti-inflammatory Action of this compound

The anti-inflammatory effects of compounds isolated from Agelas sponges are linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11]

Caption: this compound exhibits anti-inflammatory effects by inhibiting COX enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the protocols for key experiments cited in the study of this compound's biological activities.

Isolation and Purification of this compound

The following workflow describes a general procedure for the isolation of this compound from Agelas sponges.[12][13][14]

Caption: General workflow for the isolation of this compound.

Methodology:

-

Collection and Extraction: Collect the marine sponge Agelas sp. and freeze-dry. The dried sponge material is then exhaustively extracted with a solvent mixture, typically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography. Silica gel is a common stationary phase, and a gradient of solvents is used for elution.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are subjected to reversed-phase HPLC (RP-HPLC) for final purification to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16][17]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and incubate for a specified period (e.g., 72 hours). Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[16] Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound (this compound) in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.[23][24][25][26][27]

Methodology:

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme, and the test compound (this compound) in a suitable reaction buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme. Then, add the test compound at various concentrations and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

-

Reaction Termination and Detection: After a precise incubation period (e.g., 2 minutes), stop the reaction. The product of the COX reaction (e.g., prostaglandin (B15479496) E2) is then quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric or fluorescent-based assay.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of marine natural products with significant therapeutic potential. Their diverse biological activities, particularly their potent anticancer and antimicrobial effects, warrant further investigation. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this area. Further studies should focus on lead optimization to enhance efficacy and reduce toxicity, as well as in vivo studies to validate the therapeutic potential of these fascinating marine compounds. The exploration of the vast chemical diversity of marine sponges continues to be a fruitful endeavor in the quest for novel drug candidates.

References

- 1. The marine sponge toxin this compound B increases the intracellular Ca2+ concentration and induces apoptosis in human breast cancer cells (MCF-7) | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of this compound D and Analogs for Inhibitory Activity against Pathogenic Protozoa; Identification of Hits for Visceral Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jmpas.com [jmpas.com]

- 12. Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge Collected in the Yucatán Peninsula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. smujo.id [smujo.id]

- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. atcc.org [atcc.org]

- 18. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. protocols.io [protocols.io]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. interchim.fr [interchim.fr]

What is the mechanism of action of Agelasine as an antimicrobial agent?

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Agelasine

Introduction

Agelasines are a class of diterpenoid alkaloids characterized by a 7,9-dialkylpurinium salt structure, originally isolated from marine sponges of the genus Agelas.[1] These secondary metabolites are believed to play a role in the chemical defense of the sponge against pathogenic microorganisms.[1] The unique structure of agelasines, combining a lipophilic diterpene side chain with a cationic purine (B94841) core, confers a range of biological activities. Extensive research has demonstrated their efficacy as antimicrobial, cytotoxic, antineoplastic, and antifouling agents.[1][2][3]

This guide provides a detailed examination of the antimicrobial mechanism of action of this compound, consolidating current research findings. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel antimicrobial agents. The focus is on the molecular interactions, cellular effects, and the experimental evidence that elucidates how these marine natural products combat microbial growth and proliferation.

Antimicrobial Spectrum of Activity

This compound and its synthetic analogs exhibit a broad spectrum of activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The potency and spectrum can vary significantly between different this compound derivatives.

Antibacterial Activity

Agelasines have demonstrated notable activity against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[4] For example, (+)-10-epithis compound B was found to be the most active among a series of tested compounds, with Minimum Inhibitory Concentrations (MICs) in the range of 1–8 µg/mL against these pathogens.[4] Activity has also been reported against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] While generally more potent against Gram-positive organisms, some derivatives, such as (+)-agelasine B, show moderate activity against Gram-negative bacteria like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[4]

Antifungal Activity

The antifungal properties of agelasines have been well-documented, particularly against opportunistic fungal pathogens. Extracts from Agelas citrina have been shown to inhibit the growth of several Candida species and the pathogenic yeasts Cryptococcus var grubii and Cryptococcus var gattii.[7] Specifically, (−)-agelasidine C, a related compound, exhibited potent antifungal activity against Candida albicans with a MIC of 0.5 μg/mL.[7] Methanolic extracts of Agelas dispar have also shown fungicidal activity and the ability to disrupt Candida biofilms.[8]

Core Mechanism of Action

The antimicrobial action of this compound is not attributed to a single, discrete target but appears to be a multifactorial process involving cell membrane disruption, inhibition of biofilm formation, and potential interference with key cellular enzymes.

Membrane Disruption

The amphipathic nature of agelasines, with a bulky, lipophilic diterpene tail and a charged purinium head, strongly suggests interaction with the microbial cell membrane. While direct experimental evidence detailing the precise mechanism is still emerging, the structure is analogous to that of cationic antimicrobial peptides and quaternary ammonium (B1175870) compounds, which are known to disrupt membrane integrity. It is hypothesized that the diterpene moiety inserts into the lipid bilayer, while the cationic purine interacts with the negatively charged components of the bacterial membrane (like teichoic acids in Gram-positive bacteria or the outer membrane lipopolysaccharides in Gram-negative bacteria). This interaction could lead to pore formation, increased membrane permeability, leakage of essential intracellular ions and metabolites, and ultimately, cell death. Scanning electron microscopy of Candida species treated with Agelas dispar extract revealed alterations in structural morphology, suggesting the mechanism of action is at the plasma membrane and/or cell wall level.[8][9]

Biofilm Inhibition

A significant aspect of this compound's antimicrobial activity is its ability to inhibit and disperse bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers high resistance to conventional antibiotics.

Interestingly, some this compound derivatives can inhibit biofilm formation at sub-lethal concentrations. For instance, an oxime derivative of (−)-agelasine-D was reported to inhibit Staphylococcus epidermidis biofilm formation without inhibiting the growth of the planktonic bacteria.[10][11] This contrasts with the parent molecule, (−)-agelasine-D, which had a bactericidal effect but did not inhibit biofilm formation.[11] This dichotomy suggests a mechanism independent of direct killing, possibly involving the disruption of quorum sensing (QS) signaling pathways that regulate biofilm development or interference with bacterial adhesion to surfaces. N⁶-Hydroxythis compound D has also been shown to inhibit bacterial biofilm formation.[12]

Enzyme Inhibition

Agelasines are known inhibitors of Na+/K+-ATPase.[1][2] This enzyme is crucial for maintaining electrochemical gradients across the cell membrane in many organisms. While this target is well-established in eukaryotes and contributes to the cytotoxic effects of agelasines, its relevance to the antibacterial mechanism is less clear, as bacteria do not possess the same Na+/K+-ATPase. However, this activity indicates a broader capacity for agelasines to interact with and inhibit ATP-dependent enzymes, which could include essential bacterial ATPases involved in energy metabolism or transport.

The proposed mechanisms are summarized in the logical diagram below.

Quantitative Data Summary

The antimicrobial potency of various this compound derivatives has been quantified in several studies. The following tables summarize key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| (+)-10-epithis compound B | Staphylococcus aureus | 1–8 | - | [4] |

| (+)-10-epithis compound B | Streptococcus pneumoniae | 1–8 | - | [4] |

| (+)-10-epithis compound B | Enterococcus faecalis | 1–8 | - | [4] |

| (+)-agelasine B | Acinetobacter baumannii | 16 | - | [4] |

| (+)-agelasine B | Pseudomonas aeruginosa | 16 | - | [4] |

| (+)-agelasine B | Klebsiella pneumoniae | 16 | - | [4] |

| (-)-Agelasine D | Staphylococcus epidermidis | - | <0.0877 | [11] |

| This compound D Analogs | M. tuberculosis | 6.25 | - | [5] |

| (-)-Agelasidine C | Candida albicans | 0.5 | - | [7] |

| (-)-Agelasidine E | Candida albicans | 8.0 | - | [7] |

| (-)-Agelasidine F | Candida albicans | 4.0 | - | [7] |

| This compound N | Candida albicans | >32 | - | [7] |

| This compound E | Candida albicans | 16.0 | - | [7] |

| Agelas clathrodes Extract | Staphylococcus aureus | 15.62 | - | [13] |

| Agelas clathrodes Extract | Staphylococcus saprophyticus | 7.81 | - |[13] |

Table 2: Zone of Inhibition Data for Agelas sp. Extract

| Organism | Inhibition Zone Diameter (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25.3 | [14] |

| Klebsiella pneumoniae | 15.5 | [14] |

| Acinetobacter baumannii | 20.2 | [14] |

| Aeromonas hydrophila | 20.5 | [14] |

| Edwardsiella tarda | 22.4 | [14] |

| Aeromonas salmonicida | 21.2 |[14] |

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Preparation of Agent: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A pure 18-hour culture of the test microorganism is grown to the exponential phase. The culture is diluted in the growth medium to achieve a final standardized concentration, typically ~1 x 10⁶ Colony Forming Units (CFU)/mL.[5]

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial or fungal suspension. The plate includes a positive control (microorganism in medium, no compound) and a negative control (medium only).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for most bacteria).[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible growth of the microorganism.[13]

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[13][14]

-

Plate Preparation: A standardized inoculum of the test microorganism (e.g., at a turbidity equivalent to 0.5 McFarland standard) is uniformly spread over the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

-

Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the this compound compound (e.g., 20 µL of a 500 µg/mL solution).[13] The disks are allowed to dry and then placed firmly onto the surface of the seeded agar plate.

-

Incubation: The plates are incubated for 18-24 hours at an appropriate temperature (e.g., 37°C).[13]

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of complete growth inhibition around each disk in millimeters.

Biofilm Inhibition Assay: Crystal Violet Method

This assay quantifies the total biomass of a biofilm.

-

Biofilm Formation: The test microorganism is cultured in a 96-well plate in the presence of varying concentrations of the this compound compound. A control well without the compound is included. The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer, such as phosphate-buffered saline (PBS).

-

Fixation: The remaining adherent biofilms are fixed, typically with methanol, for about 15 minutes.

-

Staining: The wells are stained with a 0.1% crystal violet solution for 5-10 minutes. Crystal violet stains the cells and extracellular matrix components of the biofilm.

-

Washing and Solubilization: Excess stain is removed by washing with water. The bound stain is then solubilized with a solvent, such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 595 nm). A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Conclusion and Future Directions

The antimicrobial activity of this compound and its derivatives is a result of a complex and multi-targeted mechanism. The primary mode of action appears to be the disruption of the microbial cell membrane, a consequence of the compound's amphipathic structure. This is complemented by a potent ability to inhibit the formation of resilient bacterial biofilms, a mechanism that, for some derivatives, is decoupled from direct bactericidal effects and may involve interference with cell-to-cell communication or adhesion. While inhibition of Na+/K+-ATPase is a known bioactivity, its direct contribution to the antimicrobial effect requires further clarification.

Agelasines represent a promising class of natural products for the development of new antimicrobial agents. Their efficacy against drug-resistant pathogens and their anti-biofilm properties make them particularly valuable leads. Future research should focus on:

-

Detailed Mechanistic Studies: Employing biophysical techniques (e.g., model lipid vesicles, atomic force microscopy) to precisely characterize the interaction of agelasines with bacterial membranes.

-

Target Identification: Utilizing proteomic and genomic approaches to identify specific molecular targets beyond general membrane disruption.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of analogs to optimize antimicrobial potency while minimizing cytotoxicity to mammalian cells, a known challenge for this class of compounds.[2][5]

-

In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential.

By addressing these areas, the full potential of agelasines as a novel class of antimicrobial drugs can be realized, offering a valuable tool in the fight against infectious diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antimycobacterial activity of this compound E and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Diterpene Alkaloids from the Caribbean Sponge Agelas citrina: Unified Configurational Assignments of Agelasidines and Agelasines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiofilm and Anti-Candidal Activities of the Extract of the Marine Sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]

- 14. smujo.id [smujo.id]

The Cytotoxic Effects of Agelasine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agelasines, a group of diterpenoid alkaloids isolated from marine sponges of the Agelas species, have garnered significant attention in oncological research due to their potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of agelasine compounds, with a focus on this compound B and (-)-Agelasidine A. It details their efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Quantitative Efficacy of Agelasines

The cytotoxic activity of this compound B and (-)-Agelasidine A has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound B | MCF-7 | Breast Adenocarcinoma | 2.99 | [1][2] |

| SKBr3 | Breast Adenocarcinoma | 3.22 | [1][2] | |

| PC-3 | Prostate Adenocarcinoma | 6.86 | [1][2] | |

| (-)-Agelasidine A | HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but showed significant viability reduction | [3][4][5] |

| Hep3B | Hepatocellular Carcinoma | Not explicitly stated, but showed significant viability reduction | [3][4][5] | |

| This compound B | Fibroblasts (non-cancerous) | Normal Human Fibroblasts | 32.91 | [1][2] |

Mechanisms of Action: Signaling Pathways

Agelasines exert their cytotoxic effects through the induction of apoptosis, or programmed cell death, via multiple signaling pathways. The primary mechanisms involve the disruption of calcium homeostasis and the induction of endoplasmic reticulum (ER) stress.

This compound B: Disruption of Calcium Homeostasis and Apoptosis Induction

This compound B's mechanism of action is primarily centered on its ability to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition leads to a cascade of events culminating in apoptosis.

(-)-Agelasidine A: Induction of Endoplasmic Reticulum (ER) Stress

(-)-Agelasidine A induces apoptosis in hepatocellular carcinoma cells by triggering significant ER stress.[3][4][5] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, initiates apoptotic signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's cytotoxic effects.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, SKBr3, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound B or (-)-Agelasidine A. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Intracellular Calcium Measurement (Fura-2 AM Assay)

This ratiometric fluorescence imaging technique is used to measure intracellular calcium concentrations.

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a balanced salt solution (BSS) and then incubate them with 5 µM Fura-2 AM in BSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with BSS to remove extracellular Fura-2 AM.

-

Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Treatment and Data Acquisition: Perfuse the cells with BSS and establish a baseline fluorescence ratio (340/380 nm excitation, 510 nm emission). Then, perfuse with a solution containing this compound B and record the changes in the fluorescence ratio over time.

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

This assay utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria based on the membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound B for the desired time period.

-

Dye Incubation: Incubate the treated and control cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove the excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in green fluorescence intensity in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.

Protocol:

-

Cell Fixation and Permeabilization: Fix the this compound B-treated and control cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells with PBS.

-

Analysis: Analyze the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and was employed to analyze the expression of apoptosis-related proteins.

Protocol:

-

Cell Lysis: After treatment with (-)-Agelasidine A, lyse the Hep3B cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, p-PERK, p-eIF2α, ATF4, ATF6, CHOP, Bcl-2, Bax, Caspase-9, Caspase-8, Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Agelasines, particularly this compound B and (-)-Agelasidine A, demonstrate significant cytotoxic effects against various cancer cell lines. Their mechanisms of action, involving the disruption of calcium homeostasis and induction of ER stress-mediated apoptosis, highlight their potential as lead compounds for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other marine-derived natural products with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (-)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Antileukemic Properties of Agelasine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agelasine G, a bromopyrrole alkaloid isolated from the marine sponge Agelas sp., has demonstrated notable cytotoxic effects, particularly against murine lymphoma L1210 cells. This technical guide provides a comprehensive overview of the current state of research on the antileukemic properties of this compound G. While direct studies on its effects on a broad range of human leukemia cell lines are limited, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and explores potential mechanisms of action and signaling pathways, drawing inferences from studies on related compounds and extracts. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug discovery, highlighting both the therapeutic potential of this compound G and the areas requiring further investigation.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, which represent a promising frontier in the discovery of novel anticancer agents. Among these, the agelasines, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention for their wide spectrum of bioactivities. This compound G, a specific member of this family, has been identified as a potential antileukemic agent.[1][2] This guide delves into the technical details of its antileukemic properties, consolidating the existing scientific literature to facilitate further research and development.

Quantitative Data on Cytotoxic Activity

The primary quantitative data for the antileukemic activity of this compound G comes from studies on the murine lymphoma L1210 cell line. This information is crucial for establishing a baseline for its potency and for designing future experiments on human leukemia cell lines.

Table 1: Cytotoxicity of this compound G against Murine Lymphoma L1210 Cells

| Compound | Cell Line | IC50 (μg/mL) | Source |

| This compound G | L1210 (Murine Lymphoma) | 3.1 | [3] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The current data is limited to a single murine cell line, and further studies are imperative to determine the cytotoxic profile of this compound G across a panel of human leukemia cell lines.

Postulated Mechanism of Action and Signaling Pathways

While the precise mechanism of action of this compound G in leukemia cells has not been fully elucidated, research on related compounds and crude extracts from Agelas sponges provides valuable insights into potential pathways.

Induction of Apoptosis

Evidence from studies on crude extracts of Agelas sponges suggests that compounds from this genus can promote apoptosis, a form of programmed cell death that is a key target for cancer therapies. In hepatocellular carcinoma cells, an Agelas extract was shown to enhance radiation-induced apoptosis. This effect was associated with the upregulation of key proteins in the unfolded protein response (UPR) pathway, including phospho-IRE1α, CHOP, and ATF4, as well as the activation of phospho-JNK. Furthermore, a decrease in the expression of the anti-apoptotic protein Mcl-1 was observed.

Based on these findings, it is hypothesized that this compound G may induce apoptosis in leukemia cells through the activation of the UPR and JNK signaling pathways, coupled with the downregulation of anti-apoptotic proteins like Mcl-1.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound G has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) in human hepatoma cells. PTP1B is a negative regulator of the insulin (B600854) signaling pathway and has also been implicated in the pathogenesis of certain cancers. While the role of PTP1B in leukemia is complex and context-dependent, its inhibition represents another potential mechanism through which this compound G may exert its antileukemic effects. Further research is needed to explore the impact of PTP1B inhibition by this compound G in leukemia cells.

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for advancing the understanding of this compound G's antileukemic properties.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound G.

-

Cell Lines: A panel of human leukemia cell lines (e.g., HL-60, K562, MOLT-4, CCRF-CEM) and a non-cancerous control cell line (e.g., PBMCs).

-

Reagents:

-

This compound G (dissolved in a suitable solvent like DMSO)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound G (typically in a serial dilution) for 48 or 72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)